molecular formula C18H23ClF2N2O B12266176 1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B12266176
M. Wt: 356.8 g/mol
InChI Key: GTEZHVWOKRNRKZ-UHFFFAOYSA-N
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Description

1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the 4-chlorophenyl group: This step involves the use of 4-chlorobenzyl chloride in a nucleophilic substitution reaction to attach the 4-chlorophenyl group to the piperidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles can replace the chlorine atom.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

1-{1-[(4-Chlorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)carbonyl]piperidin-4-one: This compound shares a similar piperidine ring structure but lacks the difluorinated positions.

    Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate: This compound has a similar carbonyl group but features additional chlorine substitutions on the phenyl ring.

    1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazole-1-yl-methyl)pentane-3-ol: This compound has a different substitution pattern on the piperidine ring and includes a triazole group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23ClF2N2O

Molecular Weight

356.8 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H23ClF2N2O/c19-16-3-1-14(2-4-16)13-22-9-5-15(6-10-22)17(24)23-11-7-18(20,21)8-12-23/h1-4,15H,5-13H2

InChI Key

GTEZHVWOKRNRKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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